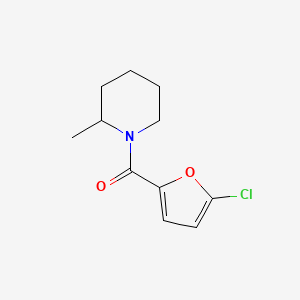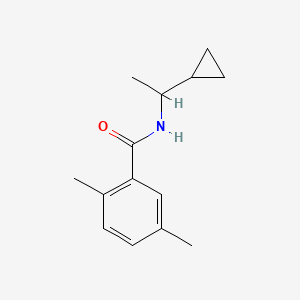
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, also known as CX-5461, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic agent. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). Inhibition of Pol I transcription by CX-5461 leads to the activation of p53, a tumor suppressor protein, and subsequent induction of apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide is based on its ability to selectively inhibit Pol I transcription. Pol I is responsible for the synthesis of rRNA, which is a critical component of the ribosome, the cellular machinery responsible for protein synthesis. In cancer cells, Pol I transcription is upregulated, leading to increased production of rRNA and subsequent cell proliferation. N-(1-cyclopropylethyl)-2,5-dimethylbenzamide inhibits Pol I transcription by binding to a specific DNA sequence in the rDNA promoter region, which prevents the formation of the transcription initiation complex. This results in decreased rRNA synthesis and activation of the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on Pol I transcription, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been shown to have other biochemical and physiological effects. For example, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been shown to inhibit DNA repair pathways, which may contribute to its ability to selectively kill cancer cells. N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has also been shown to induce cell cycle arrest in cancer cells, which may enhance its antitumor activity. In terms of physiological effects, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has several advantages for use in lab experiments. First, it is a small molecule that can be easily synthesized and purified, making it readily available for use in biological assays. Second, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has demonstrated potent antitumor activity in preclinical models, making it a promising candidate for further development as a cancer therapeutic agent. However, there are also limitations to using N-(1-cyclopropylethyl)-2,5-dimethylbenzamide in lab experiments. For example, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide is a selective inhibitor of Pol I transcription, which may limit its effectiveness in certain types of cancer that do not rely on Pol I for cell proliferation. Additionally, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide may have off-target effects on other cellular processes, which could complicate data interpretation in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyclopropylethyl)-2,5-dimethylbenzamide. First, additional preclinical studies are needed to further characterize the antitumor activity of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide in different types of cancer. Second, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide in humans. Third, additional studies are needed to elucidate the mechanism of action of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, particularly with regard to its effects on DNA repair pathways. Fourth, studies are needed to identify biomarkers that can predict response to N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, which could help identify patients who are most likely to benefit from treatment. Finally, additional research is needed to develop strategies to overcome resistance to N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, which is a common problem in cancer therapy.
Synthesemethoden
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide was first synthesized by researchers at Cylene Pharmaceuticals using a multi-step synthesis method. The starting material for the synthesis is 2,5-dimethylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-cyclopropylethylamine to form the amide product, which is subsequently purified through column chromatography to yield N-(1-cyclopropylethyl)-2,5-dimethylbenzamide. The final product has a purity of over 99% and is suitable for use in biological assays.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, breast cancer, and pancreatic cancer. In these studies, N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has demonstrated potent antitumor activity, both as a single agent and in combination with other chemotherapeutic agents. N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has also been shown to selectively kill cancer cells while sparing normal cells, which is a key characteristic of an effective cancer therapeutic agent.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9-4-5-10(2)13(8-9)14(16)15-11(3)12-6-7-12/h4-5,8,11-12H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBBLVDDBQLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-2,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


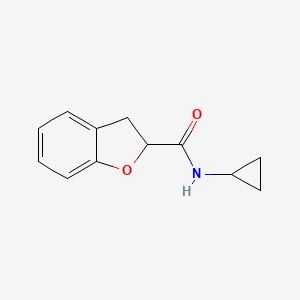
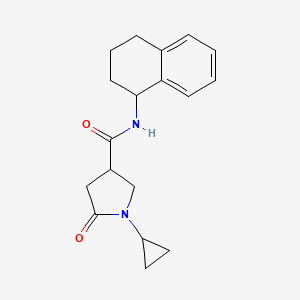
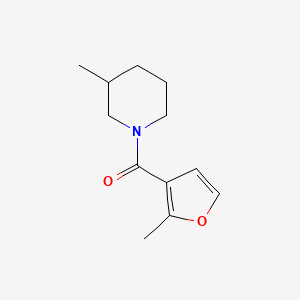
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
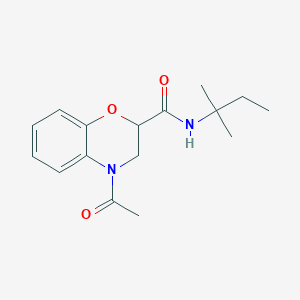

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
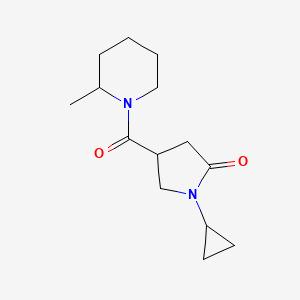
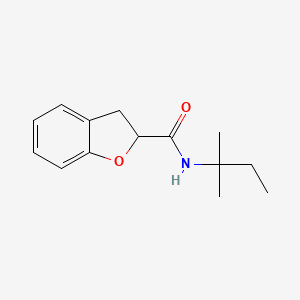
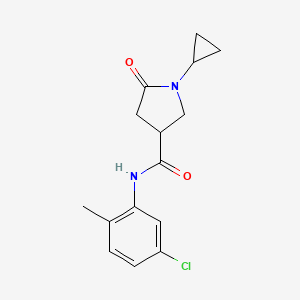

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
